1-Benzofuran-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzofuran-3,6-diamine is an organic compound that belongs to the benzofuran family. It is a white crystalline powder that has been widely studied for its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of 1-Benzofuran-3,6-diamine is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the production of inflammatory cytokines. Additionally, it may inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Benzofuran-3,6-diamine exhibits anti-inflammatory, antitumor, and antimicrobial properties. Additionally, it has been shown to exhibit neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Benzofuran-3,6-diamine in lab experiments include its potential anti-inflammatory, antitumor, and antimicrobial properties. Additionally, it may be useful in the treatment of neurodegenerative diseases. However, the limitations of using 1-Benzofuran-3,6-diamine in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-Benzofuran-3,6-diamine include further studies on its mechanism of action and potential side effects. Additionally, research may focus on the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies may also investigate the potential use of 1-Benzofuran-3,6-diamine in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 1-Benzofuran-3,6-diamine is an organic compound that has been widely studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic effects and side effects of 1-Benzofuran-3,6-diamine.
Synthesemethoden
The synthesis of 1-Benzofuran-3,6-diamine involves the reaction of 3,6-dichlorobenzofuran with ammonia in the presence of a catalyst. The reaction yields 1-Benzofuran-3,6-diamine as a white crystalline powder. The purity of the compound can be enhanced through further purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Benzofuran-3,6-diamine has been widely studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
184168-74-9 |
---|---|
Produktname |
1-Benzofuran-3,6-diamine |
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1-benzofuran-3,6-diamine |
InChI |
InChI=1S/C8H8N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,9-10H2 |
InChI-Schlüssel |
BACZLNQPYGAPQV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)OC=C2N |
Kanonische SMILES |
C1=CC2=C(C=C1N)OC=C2N |
Synonyme |
3,6-Benzofurandiamine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.